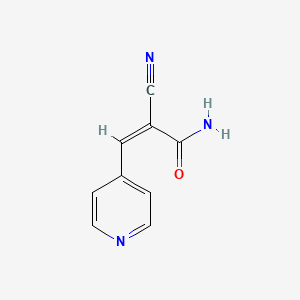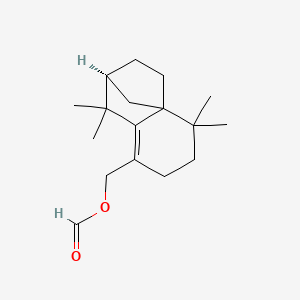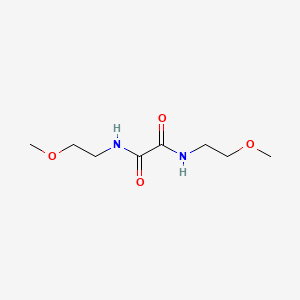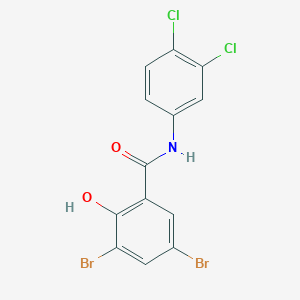
3,5-dibromo-N-(3,4-dichlorophenyl)-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dibromo-N-(3,4-dichlorophenyl)-2-hydroxybenzamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of bromine and chlorine atoms attached to a benzamide core. This compound is often used in various scientific research applications due to its distinctive chemical behavior and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or brominating agents under controlled temperature and pH conditions to ensure selective bromination at the desired positions on the benzamide ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced chemical reactors and purification techniques to achieve high yields and purity. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,5-dibromo-N-(3,4-dichlorophenyl)-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine or chlorine atoms, resulting in dehalogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated benzamides. Substitution reactions result in a wide range of functionalized derivatives .
Aplicaciones Científicas De Investigación
3,5-dibromo-N-(3,4-dichlorophenyl)-2-hydroxybenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,5-dibromo-N-(3,4-dichlorophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. This compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-dibromo-N-(3,4-dichlorophenyl)-2-hydroxybenzamide
- 3,5-dibromo-N-(3,4-dichlorophenyl)-2-hydroxybenzoic acid
- 3,5-dibromo-N-(3,4-dichlorophenyl)-2-hydroxybenzyl alcohol
Uniqueness
This compound stands out due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Número CAS |
6548-90-9 |
|---|---|
Fórmula molecular |
C13H7Br2Cl2NO2 |
Peso molecular |
439.9 g/mol |
Nombre IUPAC |
3,5-dibromo-N-(3,4-dichlorophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H7Br2Cl2NO2/c14-6-3-8(12(19)9(15)4-6)13(20)18-7-1-2-10(16)11(17)5-7/h1-5,19H,(H,18,20) |
Clave InChI |
HSJJJXWXNJGTJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene](/img/structure/B14164020.png)
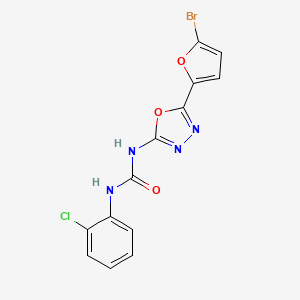

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-hydroxy-](/img/structure/B14164039.png)
![Methyl 2-(7-chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B14164044.png)
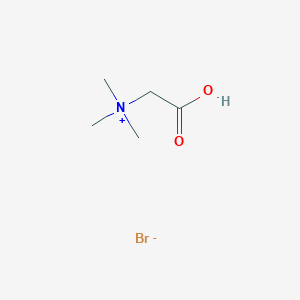

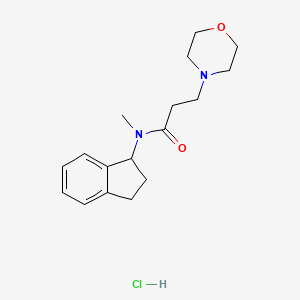

![9-methyl-4-oxo-N,N-dipropyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14164092.png)

